molecular formula C10H14O3 B2440605 Diethylene Glycol Bis(2-propynyl) Ether CAS No. 126422-57-9; 126422-58-0

Diethylene Glycol Bis(2-propynyl) Ether

Cat. No.: B2440605
CAS No.: 126422-57-9; 126422-58-0
M. Wt: 182.219
InChI Key: ZQNBDEOGKNZIQM-UHFFFAOYSA-N
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Description

Diethylene Glycol Bis(2-propynyl) Ether is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.219. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNBDEOGKNZIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Diethylene Glycol Bis(2-propynyl) Ether, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between diethylene glycol and propargyl bromide under alkaline conditions. A common approach involves using sodium hydride (NaH) as a base in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Reaction efficiency can be optimized by controlling stoichiometry (e.g., 2:1 molar ratio of propargyl bromide to diethylene glycol) and monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis purification is achieved through fractional distillation or column chromatography using silica gel .
  • Validation : Purity (>98% by GC) and structural confirmation (via 1H^1H NMR and 13C^{13}C NMR) are critical. Key NMR signals include propargyl protons at δ 2.4–2.6 ppm and ether linkages at δ 3.5–3.7 ppm .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H NMR identifies propargyl protons and ether backbone; 13C^{13}C NMR confirms quaternary carbons adjacent to oxygen atoms.
  • FTIR : Peaks at ~2120 cm1^{-1} (C≡C stretch) and 1100–1250 cm1^{-1} (C-O-C ether stretch) are diagnostic.
  • GC-MS : Used to verify purity and detect volatile byproducts (e.g., unreacted propargyl bromide).
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How does the solubility profile of this compound influence solvent selection in crosslinking reactions?

  • Methodology : The compound exhibits moderate polarity due to ether linkages and propargyl termini. Solubility tests in solvents like THF, dichloromethane (DCM), and dimethylformamide (DMF) show optimal dissolution in DCM (0.5–1.2 g/mL at 25°C). For aqueous-organic biphasic systems, co-solvents like acetone or ethanol (10–20% v/v) enhance miscibility. Solubility parameters (Hansen solubility parameters: δD ≈ 18.5 MPa1/2^{1/2}, δP ≈ 4.5 MPa1/2^{1/2}) guide solvent compatibility .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of propargyl ether groups in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry?

  • Methodology : The terminal alkyne in this compound undergoes regioselective [3+2] cycloaddition with azides via Cu(I) catalysis. Reaction kinetics can be monitored using in situ Raman spectroscopy to track alkyne consumption (peak at 2120 cm1^{-1}). Optimize catalytic efficiency using CuSO4_4/sodium ascorbate (1:2 molar ratio) in t-BuOH/H2 _2O (1:1) at 50°C. Control steric hindrance by adjusting azide substituents (e.g., benzyl vs. alkyl azides) .
  • Data Contradictions : Discrepancies in reaction rates between studies may arise from oxygen inhibition or Cu(I) oxidation. Use degassed solvents and inert atmospheres (N2_2/Ar) to mitigate .

Q. How can thermal and photolytic stability of this compound be systematically evaluated for polymer applications?

  • Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) under N2 _2 (heating rate: 10°C/min). Degradation onset temperatures (Td _d) >150°C indicate suitability for melt processing.
  • Photolytic Stability : Expose samples to UV light (λ = 254–365 nm) and monitor propargyl group decomposition via FTIR. Use quartz reactors for controlled irradiance (e.g., 10 mW/cm2^2).
    • Mitigation Strategies : Add UV stabilizers (e.g., hindered amine light stabilizers) or antioxidants (e.g., BHT) at 0.1–1 wt% to extend shelf life .

Q. What experimental designs resolve contradictions in reported solubility parameters for this compound?

  • Methodology : Discrepancies often arise from impurities or measurement techniques. Conduct comparative studies using:

  • Cloud Point Titration : Determine solubility in binary solvent mixtures (e.g., heptane/ethanol).
  • HSPiP Software : Predict solubility parameters from experimental data (e.g., dissolution enthalpy).
    • Validation : Cross-check results with inverse gas chromatography (IGC) to account for surface interactions .

Q. How does the compound’s ether backbone influence its performance as a crosslinker in elastomers?

  • Methodology : Synthesize model networks by reacting this compound with tetrafunctional azides. Characterize crosslink density via swelling experiments (Flory-Rehner equation) and dynamic mechanical analysis (DMA). Compare with analogs lacking ether linkages (e.g., 1,6-hexanediol dipropargyl ether) to isolate backbone effects. Ether groups enhance flexibility, reducing glass transition temperature (Tg _g) by 10–15°C versus rigid backbones .

Safety and Handling

Q. What protocols ensure safe handling of this compound in air-sensitive reactions?

  • Methodology : Use Schlenk lines or gloveboxes (O2 _2 <1 ppm) for moisture-sensitive steps. Store under inert gas (Ar) in amber bottles with PTFE-lined caps. For spills, neutralize with vermiculite or sand, and dispose via hazardous waste protocols .

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